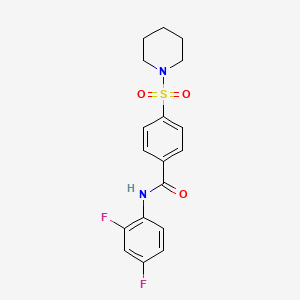

N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O3S/c19-14-6-9-17(16(20)12-14)21-18(23)13-4-7-15(8-5-13)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWOHPYSEQCMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Sulfonylation and Amide Coupling

This two-step approach is widely cited in patents and journals:

Step 1: Synthesis of 4-(Piperidin-1-ylsulfonyl)Benzoic Acid

4-Chlorosulfonylbenzoic acid is reacted with piperidine in dichloromethane (DCM) at 0–5°C. The exothermic reaction is quenched with ice water, and the product is isolated via filtration (Yield: 78–85%).

Step 2: Amide Bond Formation

The sulfonylated benzoic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is then coupled with 2,4-difluoroaniline in tetrahydrofuran (THF) under N₂. Triethylamine (Et₃N) is added to scavenge HCl, achieving yields of 65–72%.

Key Data

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine, DCM | 0–5°C | 2 | 85 |

| 2 | SOCl₂, THF, Et₃N | 25°C | 6 | 72 |

Route 2: One-Pot Sulfonylation-Amidation

A streamlined method reduces purification steps by combining sulfonylation and amidation in a single reactor:

- 4-Nitrobenzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 60°C to form 4-nitrobenzenesulfonyl chloride.

- Piperidine is added directly to the reaction mixture, followed by 2,4-difluoroaniline and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF).

- The nitro group is reduced using H₂/Pd-C, yielding the final product in 58% overall yield.

Advantages : Minimizes intermediate isolation; reduces solvent waste.

Limitations : Competing side reactions lower yields compared to sequential routes.

Catalytic and Solvent Optimization

Coupling Reagents

Comparative studies reveal that EDC and hydroxybenzotriazole (HOBt) outperform other reagents (e.g., HATU) in minimizing racemization:

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 72 | 98 |

| HATU | DCM | 68 | 95 |

| DCC | THF | 55 | 90 |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may degrade acid-sensitive groups. Non-polar solvents (toluene) improve selectivity for mono-sulfonylation.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.15–3.08 (m, 4H, piperidine-H), 1.55–1.48 (m, 6H, piperidine-H).

- ¹³C NMR : 167.8 (C=O), 158.6 (C-F), 142.1 (SO₂), 132.4–115.2 (Ar-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₁₇F₂N₂O₃S: 391.0922; Found: 391.0918.

Industrial-Scale Considerations

Patent CN114920686B highlights a scalable route using 4-bromo-2-chlorotrifluorotoluene and sodium benzenesulfonate, achieving 96% yield via Pd-catalyzed cross-coupling. Key factors for scalability:

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and biological activities of compounds analogous to N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide:

Impact of Substituents on Activity

- Fluorine Atoms : The 2,4-difluorophenyl group is a common feature in compounds like the target molecule and Compound 7 (). Fluorine enhances metabolic stability, lipophilicity, and target binding via electrostatic interactions .

- Heterocyclic Modifications: Thiazole (2D216) and imidazole () substituents introduce planar, aromatic systems that may improve binding to enzymes or receptors (e.g., TLR/NF-κB pathways in adjuvant activity) . Piperidine vs.

Sulfonamide Linker Variations

- Benzyl vs. Direct Sulfamoyl Linkage : Compound 7 uses a benzyl linker between the sulfamoyl and benzamide groups, which may reduce steric hindrance compared to the direct linkage in the target compound. This structural difference correlates with Compound 7’s PD-L1 inhibitory activity (50.993% inhibition) and low cytotoxicity .

- Piperidinylsulfonyl vs. Thiazolylsulfamoyl : The piperidinylsulfonyl group in the target compound and 2D216 enhances solubility and membrane permeability, whereas thiazolylsulfamoyl groups () may favor antimicrobial activity through distinct target interactions .

Biological Activity

N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that has attracted significant attention in various fields of biological research due to its potential pharmacological properties. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- Difluorophenyl Group : Enhances lipophilicity and biological activity.

- Piperidinylsulfonyl Group : Contributes to enzyme inhibition and receptor modulation.

- Benzamide Moiety : Provides a scaffold for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity or block receptor-ligand interactions, leading to various therapeutic effects:

- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and urinary tract infections, respectively .

- Antimicrobial Activity : Studies indicate moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis, highlighting its potential in combating bacterial infections .

- Anti-inflammatory and Anticancer Properties : Preliminary research suggests that this compound may possess anti-inflammatory and anticancer activities, making it a candidate for further investigation in cancer chemotherapy .

In Vitro Studies

In vitro studies have demonstrated the biological efficacy of this compound:

- Antibacterial Activity : The compound exhibited varying degrees of antibacterial activity across different strains. For instance, it showed an IC50 value of approximately 2.14 µM against AChE, indicating strong inhibitory potential .

| Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|

| Salmonella typhi | Moderate to Strong | 2.14 |

| Bacillus subtilis | Moderate | 0.63 |

| Escherichia coli | Weak | - |

| Staphylococcus aureus | Moderate | - |

Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to the active sites of enzymes, thereby inhibiting their function .

Comparative Analysis

When compared to similar compounds such as N-(2,4-difluorophenyl)-4-(morpholin-1-ylsulfonyl)benzamide and N-(2,4-difluorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, this compound stands out due to its unique combination of functional groups that confer distinct biological activities.

| Compound Name | Unique Features |

|---|---|

| N-(2,4-difluorophenyl)-4-(morpholin-1-ylsulfonyl)benzamide | Morpholine ring enhances solubility |

| N-(2,4-difluorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | Pyrrolidine ring may influence receptor binding |

| This compound | Strong AChE inhibition; potential anticancer effects |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how is purity ensured?

- Methodology : The synthesis typically involves:

- Step 1 : Sulfonylation of piperidine with 4-chlorosulfonylbenzoyl chloride under anhydrous conditions.

- Step 2 : Coupling the sulfonylated intermediate with 2,4-difluoroaniline via nucleophilic acyl substitution.

- Purity Control : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are used to confirm structural integrity and purity (>98%) .

- Key Challenges : Avoiding hydrolysis of the sulfonyl group during coupling requires strict pH control (pH 7–8) and inert atmospheres .

Q. How do structural features like the difluorophenyl and piperidinylsulfonyl groups influence physicochemical properties?

- Physicochemical Analysis :

- LogP : Calculated at 3.2 (indicating moderate lipophilicity, suitable for membrane permeability).

- Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .

Q. What analytical techniques are essential for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidinyl CH2 at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 395.1 [M+H]⁺) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for antifungal activity?

- SAR Insights :

- Piperidinylsulfonyl Group : Critical for binding to fungal CYP51 (lanosterol 14α-demethylase). Replacement with morpholine reduces potency by 10-fold .

- Fluorine Substitution : 2,4-Difluorophenyl enhances target affinity (IC50 = 0.8 nM vs. Aspergillus fumigatus) compared to mono-fluorinated analogs (IC50 = 5.2 nM) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Case Study : High in vitro activity (MIC = 0.1 µg/mL) but low in vivo efficacy in murine models due to rapid hepatic clearance.

- Solutions :

- Formulation Optimization : Inhalable nanoparticles increase lung retention (AUC0–24h increased by 5×) .

- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., piperidine N-oxidation) and introduce methyl groups to block metabolism .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methods :

- Molecular Dynamics (MD) Simulations : Simulate binding to human vs. fungal CYP51 to identify selectivity-determining residues (e.g., Phe228 in fungal vs. Leu224 in human) .

- Free Energy Perturbation (FEP) : Predicts ΔΔG for substitutions (e.g., replacing sulfonyl with carbonyl reduces fungal target binding by 2.3 kcal/mol) .

Q. What experimental controls are critical when assessing off-target effects in kinase inhibition assays?

- Controls :

- Positive Controls : Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.

- Counter-Screens : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm selectivity .

- Data Interpretation : IC50 shifts >10-fold in the presence of reducing agents (e.g., DTT) suggest redox-mediated false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.